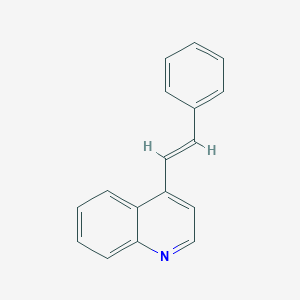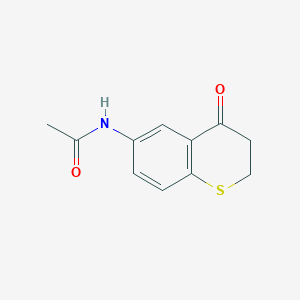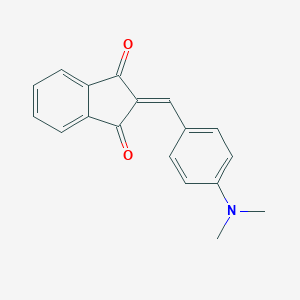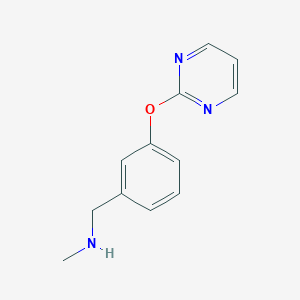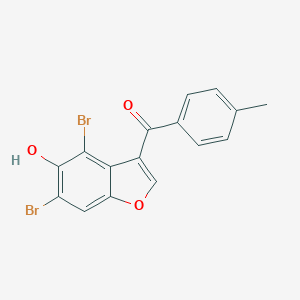
(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzofuranone family and is structurally similar to other compounds that have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways.
Biochemische Und Physiologische Effekte
Studies have shown that (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone has potent anti-inflammatory and antioxidant effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. Additionally, (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone. One area of interest is the development of more water-soluble derivatives of the compound, which could enhance its potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone and to determine its efficacy in various disease models. Finally, the potential toxicity and safety of the compound need to be thoroughly evaluated before it can be considered for clinical use.
In conclusion, (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. Future studies should focus on developing more water-soluble derivatives, elucidating its mechanism of action, and evaluating its safety and toxicity.
Synthesemethoden
The synthesis of (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone has been described in the literature. The synthesis involves the reaction of 4,6-dibromo-5-hydroxybenzofuran-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain (4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone in high yield.
Wissenschaftliche Forschungsanwendungen
(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
88673-83-0 |
|---|---|
Produktname |
(4,6-Dibromo-5-hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone |
Molekularformel |
C16H10Br2O3 |
Molekulargewicht |
410.06 g/mol |
IUPAC-Name |
(4,6-dibromo-5-hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H10Br2O3/c1-8-2-4-9(5-3-8)15(19)10-7-21-12-6-11(17)16(20)14(18)13(10)12/h2-7,20H,1H3 |
InChI-Schlüssel |
PXUQCQQGLLBIJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=CC(=C(C(=C32)Br)O)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=CC(=C(C(=C32)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



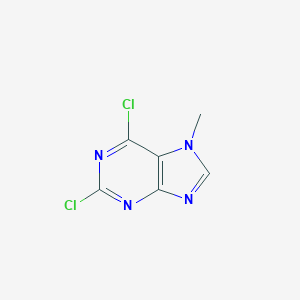
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
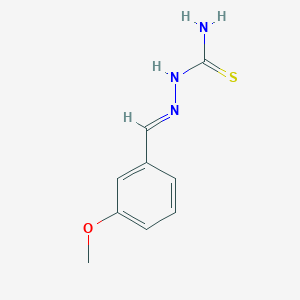
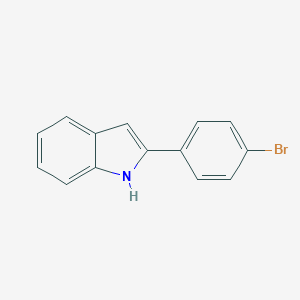
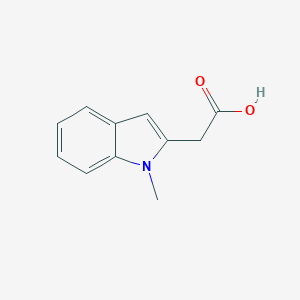
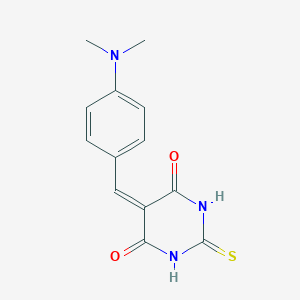
![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
